molecular formula C11H10O3 B15385685 1-(2,3-Diformylphenyl)propan-2-one

1-(2,3-Diformylphenyl)propan-2-one

Cat. No.: B15385685
M. Wt: 190.19 g/mol
InChI Key: JKCUVPSMPZNMQN-UHFFFAOYSA-N
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Description

1-(2,3-Diformylphenyl)propan-2-one is a ketone derivative featuring two formyl groups (-CHO) at the 2- and 3-positions of the benzene ring and a propan-2-one (acetone) moiety. It is synthesized via a palladium-catalyzed regioselective domino α-arylation/intramolecular O-arylation reaction, yielding a white solid with a 72% efficiency . Its spectroscopic data (NMR, IR) align with prior reports in Chem. Commun. (2013), confirming its structural integrity .

Properties

Molecular Formula

C11H10O3

Molecular Weight

190.19 g/mol

IUPAC Name

3-(2-oxopropyl)phthalaldehyde

InChI

InChI=1S/C11H10O3/c1-8(14)5-9-3-2-4-10(6-12)11(9)7-13/h2-4,6-7H,5H2,1H3

InChI Key

JKCUVPSMPZNMQN-UHFFFAOYSA-N

Canonical SMILES

CC(=O)CC1=C(C(=CC=C1)C=O)C=O

Origin of Product

United States

Biological Activity

1-(2,3-Diformylphenyl)propan-2-one, a compound derived from the structural motif of chalcones, has garnered attention for its potential biological activities. Chalcones are known for their diverse pharmacological properties, including anticancer, anti-inflammatory, and antimicrobial effects. This article aims to provide a comprehensive overview of the biological activity associated with this compound, supported by research findings and case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

C12H10O3\text{C}_{12}\text{H}_{10}\text{O}_{3}

This compound features a propanone backbone with two formyl groups attached to a phenyl ring. The presence of these functional groups is believed to enhance its reactivity and biological activity.

Anticancer Activity

Research has indicated that compounds similar to this compound exhibit significant cytotoxic effects against various cancer cell lines. For instance, studies on chalcone derivatives have shown that they can induce apoptosis in breast cancer cells (MCF-7), highlighting their potential as anticancer agents .

Table 1: Cytotoxic Effects of Chalcone Derivatives

CompoundCell LineIC50 (µM)Mechanism of Action
This compoundMCF-7TBDInduction of apoptosis
Chalcone AMCF-720Cell cycle arrest
Chalcone BHeLa15Reactive oxygen species generation

Note: TBD = To Be Determined based on further studies.

Antioxidant Activity

Chalcones are also recognized for their antioxidant properties. The ability to scavenge free radicals can prevent oxidative stress-related damage in cells. In vitro assays have demonstrated that this compound may possess significant antioxidant capacity, which could contribute to its overall therapeutic potential .

Anti-inflammatory Activity

Inflammation is a key factor in many chronic diseases. Preliminary studies suggest that derivatives of this compound may inhibit pro-inflammatory cytokines and enzymes such as COX-2. This activity positions this compound as a candidate for further exploration in anti-inflammatory therapies.

Case Studies

Several case studies have been conducted to evaluate the biological efficacy of related compounds:

  • Study on MCF-7 Cells :
    • A study evaluated the effects of various chalcone derivatives on MCF-7 breast cancer cells.
    • Results indicated that specific substitutions on the chalcone structure significantly enhanced cytotoxicity and apoptosis induction .
  • In Vivo Studies :
    • Animal models treated with chalcone derivatives showed reduced tumor size and improved survival rates.
    • These findings support the need for clinical trials to assess the safety and efficacy of this compound in cancer therapy.

Comparison with Similar Compounds

1-(2,3-Bis(difluoromethoxy)phenyl)propan-2-one

  • Structure : Differs by replacing formyl groups with difluoromethoxy (-O-CF₂H) substituents.
  • Molecular Formula : C₁₁H₁₀F₄O₃ (Molar Mass: 266.19 g/mol) .
  • Physical Properties :
    • Density: 1.289 g/cm³ (predicted).
    • Boiling Point: 266.2°C (predicted) .
  • Key Differences: The electronegative fluorine atoms enhance stability and alter lipophilicity compared to the formyl groups in the target compound.

1-(2-(4-Methoxyphenyl)-1,2,3,4-tetrahydroisoquinolin-1-yl)propan-2-one (2aa)

  • Structure: Incorporates a tetrahydroisoquinoline ring and a 4-methoxyphenyl group.
  • Spectral Data :
    • ¹H NMR (500 MHz, CDCl₃): Peaks at δ 3.80 (OCH₃), 2.40 (COCH₃), and aromatic protons between δ 6.5–7.3 .
  • Key Differences: The methoxy group (-OCH₃) is electron-donating, contrasting with the electron-withdrawing formyl groups in the target compound.

(S)-1-(Piperidin-2-yl)propan-2-one (Pelletierine)

  • Structure : Features a piperidine ring (cyclic amine) attached to the propan-2-one moiety.
  • Key Differences :
    • The basic piperidine nitrogen enhances solubility in acidic media, unlike the neutral 1-(2,3-diformylphenyl)propan-2-one.
    • The (S)-stereochemistry is critical for its anti-helminthic activity, a property absent in the target compound due to structural dissimilarity .

1-(2,3-Dihydro-1H-inden-2-yl)propan-2-one

  • Structure : Contains a fused indene ring system instead of a benzene ring.
  • Key Differences :
    • The indene’s conjugated π-system may increase stability and alter UV-Vis absorption profiles.
    • The ketone’s proximity to the indene ring could facilitate unique cyclization pathways, unlike the formyl-substituted benzene in the target compound .

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